molecular formula C19H14BrN5O2 B2801308 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-23-6

4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2801308
CAS No.: 899737-23-6
M. Wt: 424.258
InChI Key: VNJINZYVAUAFLD-UHFFFAOYSA-N
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Description

4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule characterized by its bromo-substituted aromatic structure and its fusion of a pyrazolo[3,4-d]pyrimidinyl core with a benzamide group

Preparation Methods

Synthetic Routes

The synthesis of 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

  • Formation of the pyrazolo[3,4-d]pyrimidinyl core by cyclization reactions.

  • Introduction of the p-tolyl group through electrophilic substitution.

  • Bromination at the para position of the benzamide ring.

  • Amide bond formation between the pyrazolo[3,4-d]pyrimidinyl core and the benzamide ring.

Reaction Conditions

These reactions are usually carried out under controlled conditions, including specific temperature, solvent choice, and pH, to maximize yield and purity. Common solvents include dichloromethane and dimethyl sulfoxide, while catalysts such as palladium can be used to facilitate certain steps.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimization of the aforementioned reactions for cost-effectiveness and efficiency. This could include using continuous flow reactors and automated synthesis techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized, particularly at the aromatic rings or at the tolyl group, to introduce new functional groups.

  • Reduction: : Reduction reactions can target the oxo group or the bromine atom, potentially transforming the compound into derivatives with different biological activities.

  • Substitution: : The bromine atom makes this compound amenable to nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.

Common Reagents and Conditions

Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like lithium aluminum hydride can be employed for reduction reactions. Nucleophilic substitution reactions often require nucleophiles like amines or thiols.

Major Products

The products of these reactions can vary widely, but common derivatives include:

  • Hydroxylated products from oxidation.

  • Debrominated products from reduction.

  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide serves as a building block for synthesizing more complex molecules. It is used in research focused on developing new synthetic methodologies and understanding reaction mechanisms.

Biology

Biologically, this compound is investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids. Its structure allows it to be a candidate in drug design and discovery processes.

Medicine

In medicinal research, this compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. It is screened against various biological targets to evaluate its efficacy and safety.

Industry

From an industrial perspective, this compound can be utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound's observed effects.

Molecular Targets and Pathways

  • Enzymes: : The compound can inhibit or activate enzymes involved in crucial biological processes, potentially altering metabolic pathways.

  • Receptors: : By binding to receptors, the compound can modulate signal transduction pathways, impacting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide include:

  • N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Similar core structure but without the bromine substitution.

  • 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and biological properties, making it a distinct compound in its class. The bromine atom's size and electronegativity can influence the compound's overall behavior in chemical reactions and its interaction with biological targets.

Properties

IUPAC Name

4-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJINZYVAUAFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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